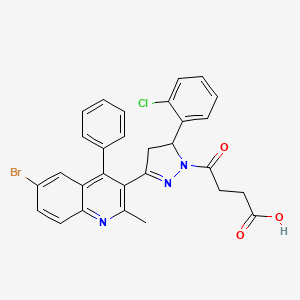

4-(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

This compound features a quinoline core substituted with bromo (6-position), methyl (2-position), and phenyl (4-position) groups. Attached to the quinoline is a dihydropyrazole ring bearing a 2-chlorophenyl substituent, linked via a 4-oxobutanoic acid moiety. Its synthesis likely involves coupling reactions (e.g., using HOBT/EDCI in DCM) followed by purification via flash chromatography or HPLC, yielding high purity (>94%) .

Properties

IUPAC Name |

4-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23BrClN3O3/c1-17-28(29(18-7-3-2-4-8-18)21-15-19(30)11-12-23(21)32-17)24-16-25(20-9-5-6-10-22(20)31)34(33-24)26(35)13-14-27(36)37/h2-12,15,25H,13-14,16H2,1H3,(H,36,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOOIGUJAOMNJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5Cl)C(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23BrClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Pyrazoline Ring Reactivity

The pyrazoline core undergoes characteristic reactions, including cyclization and acylation , critical during its synthesis and derivatization:

-

Cyclization : Formed via hydrazine-mediated condensation of α,β-unsaturated ketones under microwave irradiation (110°C, EtOH) .

-

Acylation : The pyrazoline nitrogen reacts with anhydrides (e.g., succinic anhydride) or acyl chlorides to introduce side chains. For example, coupling with succinic anhydride under microwave conditions (120°C) yields the 4-oxobutanoic acid derivative .

Table 1: Acylation Reactions of the Pyrazoline Nitrogen

Quinoline Moieties

The quinoline subunit participates in electrophilic substitution and coordination chemistry :

Oxobutanoic Acid Functionalization

The carboxylic acid and ketone groups in the 4-oxobutanoic acid chain undergo typical reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters.

-

Amide Formation : Couples with amines (e.g., ammonium chloride) using HATU to yield amide derivatives .

-

Reduction : The ketone group is reducible with NaBH₄ or LiAlH₄ to form a secondary alcohol, though this is rarely utilized in reported syntheses.

Table 2: Functionalization of the Oxobutanoic Acid Chain

Halogenated Aromatic Substitutions

The 2-chlorophenyl and 6-bromoquinoline groups influence reactivity:

Stability and Degradation

-

Hydrolysis : The ester and amide bonds in derivatives are susceptible to hydrolysis under acidic/basic conditions.

-

Photodegradation : The quinoline and pyrazoline chromophores may degrade under UV light, necessitating storage in amber vials.

Research Findings and Optimization

-

Microwave Synthesis : Significantly improves reaction efficiency (e.g., 62% yield for acylation vs. 30–40% under conventional heating) .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance acylation rates compared to DCM or THF .

-

Stereochemistry : Racemic mixtures are typically synthesized, but enantiomers show identical biochemical activity (e.g., RAD51 inhibition) .

Key Challenges

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Halogen Substitution Effects: Bromine at the 6-position (target compound) may enhance lipophilicity and binding affinity compared to chlorine (Ev8) due to its larger atomic radius . 2-Chlorophenyl on the pyrazole (target) vs.

Methyl Group Impact: The 2-methyl group on the quinoline (unique to the target compound) may increase metabolic stability by blocking oxidation at this position, a feature absent in compounds 22, 25, and Ev7 .

Acid Moiety Variations: All compounds share the 4-oxobutanoic acid group, critical for solubility and hydrogen bonding.

Lower yields in compounds 25 (27%) and 26 (22%) suggest sensitivity to substituent bulkiness .

Therapeutic Potential: While biological data for the target compound are lacking, structurally related compounds (e.g., compound in ) exhibit antimicrobial activity, highlighting the scaffold’s promise .

Research Implications

- Structure-Activity Relationships (SAR): The 2-methyl and 6-bromo groups on the quinoline, combined with the 2-chlorophenyl pyrazole, position the target compound as a candidate for further antimicrobial or anti-inflammatory testing .

- Computational Modeling : Tools like Multiwfn () could elucidate electron localization differences between halogenated derivatives, aiding in rational design .

- Crystallography : SHELXL () remains pivotal for resolving steric effects induced by ortho-substituents .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how is purity validated?

The compound is synthesized via a multi-step protocol involving condensation of a quinoline intermediate with substituted pyrazoline precursors under reflux conditions. A common method (e.g., "General Procedure G") uses dichloromethane/methanol solvent systems, followed by purification via column chromatography (10% methanol in dichloromethane) or flash chromatography . Purity (>94%) is validated using HPLC with reverse-phase C18 columns, while structural confirmation relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify molecular formulas and substituent environments .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Key techniques include:

- -NMR : Identifies proton environments, particularly aromatic protons from the quinoline and chlorophenyl groups (δ 6.8–8.2 ppm) and dihydro-pyrazole protons (δ 3.0–5.5 ppm) .

- -NMR : Used if fluorinated analogs are synthesized .

- FT-IR : Confirms carbonyl (C=O) stretches (~1700 cm) and carboxylic acid (-COOH) groups .

- HRMS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological activity?

SAR studies should systematically vary substituents on the quinoline (e.g., bromo vs. chloro), pyrazoline (e.g., 2-chlorophenyl vs. 4-fluorophenyl), and butanoic acid moieties. For example:

- Replace the 6-bromo group on the quinoline with electron-withdrawing substituents to assess impact on receptor binding .

- Test pyrazoline analogs with bulkier aryl groups (e.g., 4-propan-2-ylphenyl) to evaluate steric effects .

- Use in vitro assays (e.g., NMDA receptor antagonism) to correlate structural changes with activity .

Q. How should researchers address contradictions in biological activity data between analogs?

Discrepancies (e.g., higher potency in bromo-substituted vs. chloro-substituted analogs) may arise from differences in solubility, metabolic stability, or off-target interactions. Mitigation strategies include:

- Solubility assays : Measure logP values to assess lipophilicity trends .

- Metabolic profiling : Use liver microsomes to identify degradation pathways .

- Molecular docking : Compare binding modes in NMDA receptor models to explain affinity variations .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites (e.g., carboxylic acid group) .

- Molecular Dynamics (MD) Simulations : Simulate binding stability in NMDA receptor pockets over 100-ns trajectories .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors on the pyrazoline ring) using tools like Schrödinger’s Phase .

Q. How can low synthetic yields (e.g., 22–27% in some analogs) be improved?

Low yields may result from steric hindrance during pyrazoline cyclization or side reactions. Optimization strategies:

- Solvent screening : Test polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .

- Catalyst addition : Use Lewis acids (e.g., ZnCl) to accelerate cyclization .

- Temperature control : Perform reactions under microwave irradiation to reduce decomposition .

Methodological Challenges and Solutions

Q. What experimental designs are recommended for evaluating this compound’s in vivo efficacy?

Use a randomized block design with split-split plots to account for variables like dose, administration route, and biological replicates. For example:

Q. How can crystallization challenges for X-ray diffraction studies be resolved?

Poor crystallization is common due to the compound’s flexible butanoic acid chain. Solutions include:

- Co-crystallization : Add small-molecule co-formers (e.g., nicotinamide) to stabilize the lattice .

- Slow evaporation : Use mixed solvents (e.g., acetone/water) to promote gradual nucleation .

Q. What strategies are effective for identifying metabolites of this compound?

- LC-MS/MS : Perform fragmentation analysis in negative-ion mode to detect carboxylic acid metabolites .

- Isotopic labeling : Synthesize -labeled analogs to trace metabolic pathways in hepatocyte assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.